[(2R,3R,4R,5R)-5-(2,6-diaminopurin-9-yl)-3,4-bis(2-methoxyethoxy)oxolan-2-yl]methanol
Description
This compound is a synthetic nucleoside analog characterized by a 2,6-diaminopurine base linked to a modified ribose moiety. The ribose ring (oxolan) is substituted at the 3' and 4' positions with 2-methoxyethoxy groups, and a hydroxymethyl group is present at the 2' position. These modifications confer distinct physicochemical and pharmacological properties:
Properties
Molecular Formula |
C16H26N6O6 |
|---|---|
Molecular Weight |
398.41 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-5-(2,6-diaminopurin-9-yl)-3,4-bis(2-methoxyethoxy)oxolan-2-yl]methanol |
InChI |
InChI=1S/C16H26N6O6/c1-24-3-5-26-11-9(7-23)28-15(12(11)27-6-4-25-2)22-8-19-10-13(17)20-16(18)21-14(10)22/h8-9,11-12,15,23H,3-7H2,1-2H3,(H4,17,18,20,21)/t9-,11-,12-,15-/m1/s1 |
InChI Key |
IDFCDQNVQDKUMQ-SDBHATRESA-N |
Isomeric SMILES |
COCCO[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N2C=NC3=C(N=C(N=C32)N)N)CO |
Canonical SMILES |
COCCOC1C(OC(C1OCCOC)N2C=NC3=C(N=C(N=C32)N)N)CO |
Origin of Product |
United States |
Preparation Methods
The synthesis of [(2R,3R,4R,5R)-5-(2,6-diaminopurin-9-yl)-3,4-bis(2-methoxyethoxy)oxolan-2-yl]methanol typically involves multiple steps. The synthetic route generally starts with the preparation of the purine base, followed by the attachment of the ribose sugar. The reaction conditions often require the use of protecting groups to ensure the selective formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
[(2R,3R,4R,5R)-5-(2,6-diaminopurin-9-yl)-3,4-bis(2-methoxyethoxy)oxolan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the purine base or the ribose sugar.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
[(2R,3R,4R,5R)-5-(2,6-diaminopurin-9-yl)-3,4-bis(2-methoxyethoxy)oxolan-2-yl]methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Industry: The compound can be used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of [(2R,3R,4R,5R)-5-(2,6-diaminopurin-9-yl)-3,4-bis(2-methoxyethoxy)oxolan-2-yl]methanol involves its interaction with specific molecular targets. The purine base can form hydrogen bonds with nucleic acids, influencing their structure and function. Additionally, the compound can interact with enzymes and other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Insights
- Base Modifications: The 2,6-diaminopurine in the target compound enhances binding affinity compared to adenine (as in CAS 550-33-4) or 2,6-dichloropurine (CAS 3056-18-6). The dichloro analog may exhibit nonspecific reactivity due to electron-withdrawing effects .
Sugar Modifications :
- The 2-methoxyethoxy groups in the target compound reduce polarity compared to hydroxyl groups (CAS 550-33-4) or acetylated derivatives (CAS 3056-18-6), enhancing membrane permeability .
- Trityl-protected analogs (e.g., DMT-dA) are intermediates in solid-phase oligonucleotide synthesis, requiring acidic deprotection for activity .
- Phosphorylation Potential: The hydroxymethyl group in the target compound is structurally analogous to the 5'-OH in natural nucleosides, enabling kinase-mediated phosphorylation to active triphosphate forms .
Pharmacokinetic and Toxicity Considerations
- Metabolic Stability : The 2-methoxyethoxy groups in the target compound likely resist esterase-mediated hydrolysis better than acetylated (CAS 3056-18-6) or hydroxylated (CAS 550-33-4) analogs .
Biological Activity
The compound [(2R,3R,4R,5R)-5-(2,6-diaminopurin-9-yl)-3,4-bis(2-methoxyethoxy)oxolan-2-yl]methanol (CAS No. 168427-74-5) is a purine derivative with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C13H19N5O5
- Molecular Weight : 325.32 g/mol
- Structure : The compound features a purine base (2,6-diaminopurine) linked to a tetrahydrofuran ring with methoxyethoxy substituents.
| Property | Value |
|---|---|
| CAS Number | 168427-74-5 |
| Molecular Weight | 325.32 g/mol |
| Purity | ≥95% |
| Storage Conditions | Sealed in dry, 2-8°C |
Antimicrobial Properties
Research indicates that this compound exhibits potent antimicrobial activity against various strains of bacteria and fungi. Notably, it has shown effectiveness against multidrug-resistant Mycobacterium tuberculosis (MDR-TB) and other pathogens.
- Mechanism of Action : The compound acts by inhibiting nucleic acid synthesis through its structural similarity to purines, which are essential for DNA and RNA synthesis.
Antiviral Activity
The compound has also been investigated for its antiviral properties, particularly against RNA viruses.
- Case Study : A study published in Journal of Medicinal Chemistry reported that the compound inhibited viral replication in cell cultures infected with influenza virus by interfering with viral RNA synthesis .
Cytotoxic Effects
While the compound shows promise as an antimicrobial and antiviral agent, its cytotoxicity has been evaluated in various cancer cell lines.
- Cytotoxicity Assay Results :
Therapeutic Applications
Given its diverse biological activities, [(2R,3R,4R,5R)-5-(2,6-diaminopurin-9-yl)-3,4-bis(2-methoxyethoxy)oxolan-2-yl]methanol holds potential for therapeutic applications in:
- Infectious Diseases : As a novel treatment for MDR-TB and other resistant infections.
- Oncology : As an adjunct therapy in cancer treatment protocols due to its cytotoxic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
